2-(Chloromethyl)-3,4-dimethoxypyridine
Overview
Description
Rofecoxib-d5 is a deuterated analog of rofecoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Rofecoxib was initially developed to treat osteoarthritis, rheumatoid arthritis, acute pain, primary dysmenorrhea, and migraine attacks . The deuterated version, rofecoxib-d5, is used in scientific research to study the pharmacokinetics and metabolic pathways of rofecoxib.
Preparation Methods
The synthesis of rofecoxib-d5 involves several steps, including acylation, condensation, rearrangement, acylation, alkylation, and hydrolysis reactions . The process starts with 2,3,5,6-tetrafluorophenol and 4-ethylaniline as raw materials. These compounds undergo a series of chemical reactions to form the final product. The industrial production of rofecoxib-d5 follows similar steps but is optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Rofecoxib-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Rofecoxib-d5 is widely used in scientific research for various applications:
Chemistry: Used to study the chemical properties and reactions of rofecoxib.
Biology: Used to investigate the biological effects and metabolic pathways of rofecoxib.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of rofecoxib.
Industry: Used in the development of new drugs and formulations that target COX-2
Mechanism of Action
Rofecoxib-d5 exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever . The molecular targets of rofecoxib-d5 include elastin and prostaglandin G/H synthase 2. The pathways involved in its mechanism of action include the COX-2 pathway and the prostaglandin synthesis pathway .
Comparison with Similar Compounds
Rofecoxib-d5 is unique compared to other similar compounds due to its selective inhibition of COX-2 and its deuterated nature. Similar compounds include:
Celecoxib: Another COX-2 selective inhibitor used to treat similar conditions.
Valdecoxib: A COX-2 selective inhibitor with similar applications.
Etoricoxib: A COX-2 selective inhibitor used for the treatment of osteoarthritis and rheumatoid arthritis
Properties
IUPAC Name |
2-(chloromethyl)-3,4-dimethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-7-3-4-10-6(5-9)8(7)12-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFCXDBCXGDDOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283942 | |
Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169905-10-6 | |
Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169905-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 2-(chloromethyl)-3,4-dimethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride in pharmaceutical chemistry?
A1: this compound Hydrochloride serves as a key building block in synthesizing pantoprazole sodium [, , ], a proton pump inhibitor used to treat gastrointestinal disorders.
Q2: Can you describe a typical synthetic route for pantoprazole sodium starting with this compound Hydrochloride?
A2: Pantoprazole sodium synthesis generally involves a three-step process:
- Condensation: this compound Hydrochloride reacts with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base, forming 5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methyl]thioxo-1H-benzimidazole [, ].
- Oxidation: The resulting thioxo-benzimidazole derivative undergoes oxidation, typically using sodium hypochlorite or hydrogen peroxide, to yield 5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methyl]sulfinyl-1H-benzimidazole [, ].
- Salt Formation: Finally, treatment with sodium hydroxide generates the sodium salt, pantoprazole sodium [, ].
Q3: Have any alternative synthetic routes been explored for this compound Hydrochloride itself?
A3: Yes, research indicates an improved synthesis starting from maltol []. This method involves methylation, chlorination, oxidation, and a final methoxylation step to yield 2-methyl-3,4-dimethoxypyridine-N-oxide. Subsequent treatment with acetic anhydride and sodium hydroxide produces 2-hydroxymethyl-3,4-dimethoxypyridine, which is then chlorinated to obtain the desired this compound Hydrochloride [].
Q4: Are there any documented impurities formed during pantoprazole sodium synthesis that involve this compound Hydrochloride?
A4: Research highlights the formation of a specific impurity, pantoprazole sodium oxynitride, during pantoprazole sodium synthesis []. This impurity arises from the over-oxidation of the pyridine ring during the synthesis process [].
Q5: What analytical techniques are typically used to characterize and quantify this compound Hydrochloride and pantoprazole sodium?
A5: Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of pantoprazole sodium [].
- Mass Spectrometry (MS): Employed for molecular weight determination of pantoprazole sodium [].
- Chromatographic Methods: Validated chromatographic methods are used to determine process-related toxic impurities in pantoprazole sodium []. While the specific techniques were not detailed in the provided abstracts, high-performance liquid chromatography (HPLC) is commonly used in pharmaceutical analysis.
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